![molecular formula C15H15FN2OS B4582256 N-(4-fluorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4582256.png)
N-(4-fluorobenzyl)-N'-[3-(methylthio)phenyl]urea
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated urea derivatives often involves multi-step procedures, including the formation of fluorobenzaldehyde followed by reductive amination with different derivatives and subsequent purification processes. For instance, a two-step one-pot procedure for synthesizing a potent nonpeptide antagonist involved reductive amination of formed 4-[18F]fluorobenzaldehyde, highlighting the complex synthesis pathways these compounds can undergo (Mäding et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of fluorinated ureas and similar compounds typically employs spectroscopic techniques and X-ray diffraction. These methods facilitate the understanding of the compound's geometry, bond lengths, and angles, essential for predicting its reactivity and interactions. For example, studies on substituted phenyl urea and thiourea silatranes provided insight into the electronic properties and geometries of similar compounds through photophysical studies and quantum mechanical calculations (Singh et al., 2016).
Chemical Reactions and Properties
Fluorinated ureas undergo a variety of chemical reactions, including photolysis, where derivatives can photolyze in aqueous solutions, releasing free urea. The rate of photolysis and its dependency on the alpha-substituents of the nitrobenzyl group provide insights into the reactivity of such compounds (Wieboldt et al., 2002).
Scientific Research Applications
Radiochemistry Applications
The synthesis of fluorine-18 labeled compounds, including those resembling "N-(4-fluorobenzyl)-N'-[3-(methylthio)phenyl]urea," demonstrates significant potential in the development of PET biomarkers. For instance, the synthesis of potent nonpeptide CCR1 antagonists and VEGFR-2/PDGFR dual inhibitors involves methodologies that could be applicable to similar urea derivatives. These processes enable the creation of radiolabeled compounds for molecular imaging, highlighting the role of urea derivatives in diagnosing and monitoring diseases (Mäding et al., 2006) (Ilovich et al., 2008).
Central Nervous System (CNS) Agents
N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have been prepared and screened for pharmacological activity, demonstrating anxiolytic and muscle-relaxant properties. This highlights the urea derivatives' potential in treating CNS disorders, contributing to the understanding of their mechanism of action and therapeutic benefits (Rasmussen et al., 1978).
Agricultural Applications
In agriculture, specific urea derivatives have shown to ameliorate salt stress in rice seedlings, offering a novel approach to enhancing crop resilience to salinity. This research indicates the potential of urea derivatives in improving agricultural productivity under adverse environmental conditions (Omokawa & Aonuma, 2002).
Material Science
Urea and thiourea derivatives have been utilized in the synthesis of new materials, such as silatranes, demonstrating unique properties for anion recognition. These findings contribute to the development of sensors and materials with specific chemical detection capabilities (Singh et al., 2016).
Photolabile Compounds
Photolabile derivatives of urea have been developed for controlled release applications, illustrating the utility of urea derivatives in creating responsive systems for various biochemical and medical applications. This research underscores the versatility of urea derivatives in designing compounds with specific, light-triggered functions (Wieboldt et al., 2002).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-20-14-4-2-3-13(9-14)18-15(19)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJTZYWQEXTUFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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